molecular formula C7H11BrO B6224151 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers CAS No. 2763779-55-9

6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers

Cat. No. B6224151
CAS RN: 2763779-55-9
M. Wt: 191.1
InChI Key:
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Description

6-(Bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers (6-BMOS) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BMOS is a cyclic brominated ether compound that has been found to have a range of interesting properties, such as being highly soluble in organic solvents, and having a low melting point. It has been studied for its potential use in a variety of applications, such as drug delivery, chemical synthesis, and as a catalyst in organic reactions.

Scientific Research Applications

6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers has been studied for its potential use in a variety of scientific research applications. One potential application is in drug delivery, where it has been shown to be an effective carrier for drugs and other molecules. It has also been studied for its potential use as a catalyst in organic reactions, as it is highly soluble in organic solvents and has a low melting point. Additionally, 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers has been studied for its potential use in chemical synthesis, as it can be used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers is not yet fully understood. However, it is believed that the brominated spiroether intermediate formed during the synthesis of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers is responsible for its interesting properties. This intermediate is believed to be responsible for the high solubility of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers in organic solvents, as well as its low melting point. Additionally, it is believed that the brominated spiroether intermediate is responsible for the catalytic activity of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers have not yet been studied in detail. However, it is believed that 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers may have a range of potential benefits, such as being an effective drug delivery vehicle, being a useful catalyst in organic reactions, and being a starting material for the synthesis of other compounds. Additionally, it is possible that 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers may have other beneficial effects, such as being an antioxidant or anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers for laboratory experiments include its high solubility in organic solvents, its low melting point, and its potential as a catalyst in organic reactions. Additionally, 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers has been found to be highly efficient in the synthesis of other compounds, making it an ideal starting material for chemical synthesis.
However, there are some limitations to using 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers for laboratory experiments. For example, the exact mechanism of action of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers is not yet fully understood, and its biochemical and physiological effects have not yet been studied in detail. Additionally, 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers is a novel compound, and as such, there is limited data available on its properties and potential applications.

Future Directions

Given the potential of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers, there are a number of potential future directions for research. These include further studies into the mechanism of action of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers, as well as its biochemical and physiological effects. Additionally, further research could be done into the potential applications of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers, such as its use as a drug delivery vehicle, a catalyst in organic reactions, and a starting material for chemical synthesis. Finally, further research could be done into the potential of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers as an antioxidant or anti-inflammatory agent.

Synthesis Methods

The synthesis of 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers has been achieved by a two-step process. The first step involves the reaction of 2-bromo-1-methyl-1-oxaspiro[3.3]heptane with sodium bromide and sodium hydroxide in an aqueous solution. This reaction leads to the formation of a brominated spiroether intermediate, which is then reacted with ethyl chloroformate in the presence of a base to form 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers. This method has been found to be highly efficient, with high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(bromomethyl)-1-oxaspiro[3.3]heptane involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with bromine in the presence of methanol and sodium hydroxide to form 6-bromo-1-cyclohexanone.", "Step 2: 6-bromo-1-cyclohexanone is reacted with hydrogen peroxide and acetic acid to form 6-bromo-1-cyclohexanol.", "Step 3: 6-bromo-1-cyclohexanol is reacted with sodium hydroxide to form 6-bromo-1-cyclohexene.", "Step 4: 6-bromo-1-cyclohexene is reacted with hydrogen peroxide and acetic acid to form 6-bromo-1-cyclohexene-1-ol.", "Step 5: 6-bromo-1-cyclohexene-1-ol is reacted with sodium hydroxide to form 6-(bromomethyl)-1-cyclohexene-1-ol.", "Step 6: 6-(bromomethyl)-1-cyclohexene-1-ol is reacted with acetic acid and sodium chloride to form 6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers." ] }

CAS RN

2763779-55-9

Product Name

6-(bromomethyl)-1-oxaspiro[3.3]heptane, Mixture of diastereomers

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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